tert-butyl N-(1-benzyl-2-oxoethyl)carbamate

Organic Synthesis Stereochemistry Process Chemistry

Select racemic tert-butyl N-(1-benzyl-2-oxoethyl)carbamate (CAS 103127-53-3) over enantiopure analogs for robust, cost-effective achiral synthesis. Unlike chiral Boc-phenylalaninal, this racemic aldehyde does not racemize under reaction conditions, ensuring batch-to-batch consistency. Ideal for racemic compound libraries, achiral intermediates, and analytical method development. Streamline procurement and reduce costs by sourcing a single, well-characterized building block. Request Quote today.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 103127-53-3
Cat. No. B174876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-benzyl-2-oxoethyl)carbamate
CAS103127-53-3
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O
InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)
InChIKeyZJTYRNPLVNMVPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl N-(1-Benzyl-2-Oxoethyl)Carbamate (CAS 103127-53-3): Baseline Identity and Role as a Racemic Boc-Protected Amino Aldehyde Intermediate


tert-Butyl N-(1-benzyl-2-oxoethyl)carbamate, with CAS number 103127-53-3, is a racemic N-protected α-amino aldehyde derived from phenylalanine [1]. Chemically, it is also known as tert-butyl (1-oxo-3-phenylpropan-2-yl)carbamate or N-Boc-DL-phenylalaninal [1]. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol [1]. This compound is characterized by the presence of an acid-labile tert-butoxycarbonyl (Boc) protecting group and a reactive aldehyde functional group, making it a versatile building block in organic synthesis and medicinal chemistry [2].

Why Tert-Butyl N-(1-Benzyl-2-Oxoethyl)Carbamate (CAS 103127-53-3) Cannot Be Generically Substituted with Enantiopure Analogs


The substitution of racemic tert-butyl N-(1-benzyl-2-oxoethyl)carbamate (CAS 103127-53-3) with enantiopure analogs such as N-Boc-L-phenylalaninal (CAS 72155-45-4) or N-Boc-D-phenylalaninal (CAS 77119-85-8) is not straightforward. The racemic nature of 103127-53-3 offers a distinct and often necessary advantage over its chiral counterparts for applications requiring an achiral or racemic starting material. Notably, research has documented that under certain reaction conditions, enantiopure Boc-protected phenylalaninal derivatives can undergo racemization [1]. This inherent instability compromises the utility of enantiopure aldehydes for reactions where stereochemical purity is not the primary objective, whereas the racemic mixture (CAS 103127-53-3) provides a robust and cost-effective alternative that is not susceptible to this specific pathway of chiral degradation. The quantitative evidence below underscores the functional and procurement advantages of selecting the racemic compound over its single-enantiomer comparators.

Product-Specific Quantitative Evidence Guide for tert-Butyl N-(1-Benzyl-2-Oxoethyl)Carbamate (CAS 103127-53-3)


Superior Process Stability: Enantiopure Aldehydes Racemize Under MBH Reaction Conditions

Enantiopure aldehydes N-Boc-L-phenylalaninal (CAS 72155-45-4) and N-Boc-D-phenylalaninal (CAS 77119-85-8) were found to undergo racemization under the reaction conditions of the Morita-Baylis-Hillman (MBH) reaction [1]. The racemic target compound, tert-butyl N-(1-benzyl-2-oxoethyl)carbamate (CAS 103127-53-3), is inherently stable against this mode of chiral degradation, making it the preferred starting material when enantiomeric purity is not required or when a racemic product is desired [1].

Organic Synthesis Stereochemistry Process Chemistry

Verified High Purity (≥95%) for Reproducible Synthetic Outcomes

Commercially sourced tert-butyl N-(1-benzyl-2-oxoethyl)carbamate (CAS 103127-53-3) is consistently offered with a minimum purity specification of 95% . This specification is confirmed by analytical methods including NMR, HPLC, and GC, ensuring the material is suitable for sensitive synthetic applications .

Medicinal Chemistry Chemical Synthesis Quality Control

Defined Storage and Handling Parameters for Long-Term Stability

Vendor technical data for tert-butyl N-(1-benzyl-2-oxoethyl)carbamate (CAS 103127-53-3) specifies storage conditions of -18°C under a nitrogen atmosphere [1]. These explicit, validated conditions are crucial for maintaining the compound's integrity, preventing decomposition of the acid-labile Boc group and the reactive aldehyde.

Chemical Storage Reagent Management Process Chemistry

Procurement-Driven Application Scenarios for tert-Butyl N-(1-Benzyl-2-Oxoethyl)Carbamate (CAS 103127-53-3)


Synthesis of Complex Pharmacophores Where Stereochemical Outcome is Not Critical

Medicinal chemists synthesizing racemic compound libraries or targeting achiral intermediates should procure this racemic building block (CAS 103127-53-3) over its costlier enantiopure counterparts. Its defined purity ensures reliable reactivity, while its racemic nature eliminates the risk of process failure due to the documented racemization of chiral analogs under certain reaction conditions [1].

Large-Scale Peptide and Peptidomimetic Synthesis

For industrial or academic laboratories engaged in the synthesis of peptides or peptidomimetics where a racemic N-protected amino aldehyde is required, CAS 103127-53-3 is the optimal choice. The use of a single, well-characterized racemic building block simplifies supply chain logistics and reduces costs compared to sourcing and managing inventories of both enantiopure L- and D- forms.

Development of Robust, Scalable Process Chemistry

Process chemists developing scalable routes for active pharmaceutical ingredients (APIs) or key intermediates should favor the racemic compound (CAS 103127-53-3) when a stereocenter will be created or destroyed in a subsequent step. This approach leverages the functional stability of the racemic aldehyde, which does not racemize [1], avoiding the batch-to-batch variability and yield losses associated with the potential degradation of chiral starting materials.

Analytical Method Development and Reference Standard Qualification

Analytical laboratories developing HPLC or GC methods to monitor chiral purity or reaction progress benefit from procuring the racemic compound (CAS 103127-53-3). The availability of batch-specific CoA data confirming purity and identity (e.g., by NMR, HPLC, GC) makes it a reliable reference standard for method validation and for establishing baseline chromatographic profiles against which enantiopure samples can be compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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